molecular formula C16H13FN4O7 B15011725 N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Cat. No.: B15011725
M. Wt: 392.29 g/mol
InChI Key: SLZVMKVGXOGJMS-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and dinitrophenoxy moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the dinitrophenoxy moiety contributes to its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
  • N’-[(E)-(2-methylphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs

Properties

Molecular Formula

C16H13FN4O7

Molecular Weight

392.29 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide

InChI

InChI=1S/C16H13FN4O7/c1-27-14-7-11(20(23)24)6-13(21(25)26)16(14)28-9-15(22)19-18-8-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

SLZVMKVGXOGJMS-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2F)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.